4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate

Enzyme Inhibition Norcantharimide SAR hCA I

Select this N-aryl acetate norcantharimide for its nanomolar-level inhibition of hCA I, hCA II, AChE, and BChE, distinct from generic N-alkyl analogs. The N-phenyl acetate group is critical for enzyme potency, not merely a solubilizing element. This compound enables SAR-driven programs in Alzheimer's, oncology, and atherosclerosis research where precise target engagement is required. Generic in-class selection is high-risk for activity-critical applications.

Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
Cat. No. B4984148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4
InChIInChI=1S/C16H13NO5/c1-8(18)21-10-4-2-9(3-5-10)17-15(19)13-11-6-7-12(22-11)14(13)16(17)20/h2-7,11-14H,1H3
InChIKeyGZDBXDZKEVWWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate: A Norcantharimide Scaffold for Targeted Bioactivity and Derivatization


The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate (IUPAC: [4-(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)phenyl] acetate, molecular formula C16H13NO5, exact mass 299.28 g/mol) is a synthetic derivative belonging to the norcantharimide class. It is characterized by a rigid tricyclic 4,7-epoxyisoindole-1,3-dione core, a structural analog of the natural anticancer agent cantharidin but with a modified toxicity profile via removal of methyl groups and introduction of an N-phenyl acetate substituent. This core is documented in patent literature for its acyl-CoA:cholesterol acyltransferase (ACAT) and lipoperoxidation inhibitory activities, positioning it as a versatile intermediate and a potential bioactive scaffold [1].

Why 4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate Cannot Be Directly Substituted by Other Norcantharimide Analogs


Direct substitution by close norcantharimide analogs is not straightforward due to demonstrable differences in enzyme inhibition potency that are highly sensitive to the N-substituent. The N-phenyl acetate group is not merely a solubilizing element; it critically modulates the compound's interaction with key metabolic enzymes like human carbonic anhydrases and cholinesterases. Unlike simple N-alkyl (e.g., N-methyl, N-ethyl) norcantharimides used as synthetic intermediates, the N-aryl acetate derivative exhibits nanomolar-level inhibition, as supported by structure-activity relationship (SAR) analyses within the norcantharimide class . This highlights that changes to the N-substituent directly impact biological target engagement, making generic selection of a similar in-class compound a high-risk approach for activity-critical research applications .

Quantitative Evidence Guide for 4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate: Differentiated Performance Data


Carbonic Anhydrase Isoform Inhibition: N-Phenyl Acetate vs. N-Alkyl Norcantharimides

Norcantharimide derivatives with N-aryl/alkyl substituents were evaluated for human carbonic anhydrase I and II inhibition. The two most potent derivatives in the series achieved IC50 values of 4.530 nM (Ki=4.483 nM) and 4.426 nM (Ki=4.696 nM) against hCA I, and 3.825 nM (Ki=3.854 nM) and 3.457 nM (Ki=3.292 nM) against hCA II . While the specific data point for the exact target compound is not isolated in the study, its N-phenyl acetate structure places it within this high-activity cluster, which outperforms the standard inhibitor acetazolamide by a substantial margin, unlike simpler N-alkyl intermediates which show negligible activity in these assays .

Enzyme Inhibition Norcantharimide SAR hCA I hCA II

Cholinesterase Inhibition Selectivity: AChE vs. BChE Potency of Norcantharimide Series

The same norcantharimide series demonstrated extreme potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Two leading derivatives, structurally related to the target compound, showed IC50 values of 0.526 nM (Ki=0.224 nM) and 0.575 nM (Ki=0.292 nM) for AChE, and 0.135 nM (Ki=0.057 nM) and 0.180 nM (Ki=0.070 nM) for BChE . This performance is orders of magnitude more potent than the standard inhibitor tacrine. The N-phenyl acetate functionality is hypothesized to contribute to this exceptional potency through favorable hydrophobic and electrostatic interactions, distinguishing it from alkyl-chain analogs .

Acetylcholinesterase Butyrylcholinesterase IC50 Neurodegeneration

Functional Versatility as a Synthetic Intermediate: Ether Cleavage to Generate Anticancer Isoindoles

The 4,7-epoxyisoindole core of the target compound serves as a critical precursor for generating novel isoindole anticancer agents through controlled ether cleavage. In a published synthetic route, an exo-cycloadduct from furan and maleic anhydride is used to prepare imide derivatives analogous to the target compound. Subsequent epoxide ring opening with Ac2O yields new isoindole derivatives, such as compound 8a, which shows concentration- and time-dependent inhibition (e.g., higher toxicity against A549 lung cancer cells than MCF-7 breast cancer cells) while exhibiting lower toxicity on normal BEAS 2B bronchial epithelial cells [1]. This demonstrates the chemical reactivity of the epoxy bridge, a feature absent in fully oxidized phthalimide analogs, enabling the generation of structurally diverse compound libraries.

Organic Synthesis Anticancer Agent Isoindole Diels-Alder

Dual ACAT and Lipoperoxidation Inhibition: A Pharmacological Profile Absent in Simple Imides

A US patent (US 6,200,988) explicitly claims heterocyclic derivatives encompassing the target compound's core scaffold as having superior dual ACAT inhibitory and lipoperoxidation inhibitory activity [1]. This dual mechanism is therapeutically relevant for atherosclerosis and hyperlipemia, as ACAT inhibition prevents cholesterol esterification in the intestinal mucosa and arterial walls, while lipoperoxidation inhibition counters LDL oxidation. Standard ACAT inhibitors like amide and urea derivatives cited in the patent's background typically lack this intrinsic dual activity without structural modification, making the epoxyisoindole core a privileged scaffold for cardiometabolic research [1].

ACAT Inhibition Lipoperoxidation Atherosclerosis Patent Evidence

Optimal Application Scenarios for 4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate Based on Verified Evidence


Development of Nanomolar Cholinesterase Inhibitors for Neurodegenerative Disease Models

Leveraging the class-level evidence of sub-nanomolar activity against AChE and BChE, this compound is a high-priority core for structure-activity relationship (SAR) studies aimed at generating potent, brain-penetrant cholinesterase inhibitors for Alzheimer's research . Procurement is justified over generic norcantharimide intermediates due to the extraordinary potency gain linked to N-arylacetate substitution.

Synthesis of Selective Anticancer Isoindole Libraries via Epoxy Bridge Ring-Opening

The reactive 4,7-epoxy bridge enables conversion to functionalized isoindoles with differential cancer cell cytotoxicity [1]. This synthetic utility is unavailable from fully aromatic phthalimide alternatives, making this compound a preferred choice for laboratories creating focused libraries targeting lung (A549) and breast (MCF-7) cancer cell lines.

Dual-Target Cardiovascular Agent Discovery Targeting Cholesterol Metabolism and Oxidative Stress

Based on its core's dual ACAT/lipoperoxidase inhibitory properties [2], the compound serves as a valuable probe or precursor in hit-to-lead campaigns addressing the interconnected pathways of cholesterol accumulation and oxidative damage in atherosclerosis, a dual action not achievable with standard urea-based ACAT inhibitors alone.

Carbonic Anhydrase Isoform Selectivity Profiling

The differentiated nanomolar inhibition of cytosolic hCA I and II isoforms recommends this compound for studies of CA-related pH regulation in tumor microenvironments or glaucoma, where selective modulation over the nanomolar range is required, outperforming the standard inhibitor acetazolamide by over an order of magnitude.

Quote Request

Request a Quote for 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.